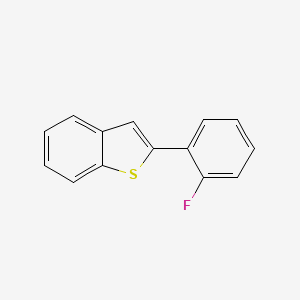

2-(2-Fluorophenyl)-1-benzothiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Fluorophenyl)-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of a fluorine atom on the phenyl ring enhances the compound’s chemical properties, making it a subject of interest in various fields of research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-1-benzothiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing by-products.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Fluorophenyl)-1-benzothiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol and thioether derivatives.

Substitution: Halogenated or nitrated benzothiophenes.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound is primarily recognized for its potential therapeutic applications, particularly as a pharmacological agent targeting various diseases. Here are some key areas:

- Peroxisome Proliferator-Activated Receptor (PPAR) Modulation : Research indicates that benzothiophene derivatives, including 2-(2-Fluorophenyl)-1-benzothiophene, exhibit significant effects on PPAR activation. This receptor plays a critical role in regulating glucose and lipid metabolism, making these compounds promising candidates for treating diabetes and related metabolic disorders .

- Anti-Inflammatory Properties : The compound has been noted for its anti-inflammatory effects. It may be beneficial in managing conditions such as rheumatoid arthritis, asthma, and other inflammatory diseases due to its ability to modulate immune responses and reduce inflammation .

- Anticancer Activity : Benzothiophene derivatives have shown potential in cancer therapy. Studies have demonstrated their effectiveness against various cancer cell lines, suggesting that they may inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Biological Activities

The biological evaluation of this compound has revealed several pharmacological activities:

- Antimicrobial Activity : The compound has been tested against a range of pathogens, demonstrating significant antibacterial properties. For instance, derivatives of benzothiophene have shown effectiveness against resistant strains of Staphylococcus aureus with minimal inhibitory concentrations indicating potent activity .

- Antidiabetic Effects : Research highlights the potential of this compound in managing diabetes by improving insulin sensitivity and reducing blood glucose levels. Its role as a Na⁺-glucose cotransporter inhibitor further supports its application in diabetes treatment .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

- A study on the synthesis and biological evaluation of benzothiophene derivatives reported that specific modifications led to improved activity against S. aureus strains, highlighting the importance of structural diversity in enhancing antimicrobial properties .

- Another research effort focused on the docking studies of substituted benzothiophenes indicated that varying substitution patterns significantly affected binding affinities to serotonin receptors, which are crucial for developing antidepressant medications .

Data Summary Table

Mecanismo De Acción

The mechanism of action of 2-(2-Fluorophenyl)-1-benzothiophene involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2-Phenylbenzothiophene: Lacks the fluorine atom, resulting in different chemical properties.

2-(2-Chlorophenyl)-1-benzothiophene: Contains a chlorine atom instead of fluorine, affecting its reactivity and biological activity.

2-(2-Bromophenyl)-1-benzothiophene: Contains a bromine atom, which also influences its chemical behavior.

Uniqueness

The presence of the fluorine atom in 2-(2-Fluorophenyl)-1-benzothiophene makes it unique compared to its analogs. Fluorine’s high electronegativity and small size enhance the compound’s stability and reactivity, making it a valuable compound for various applications.

Actividad Biológica

2-(2-Fluorophenyl)-1-benzothiophene is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. The structural characteristics that contribute to its bioactivity are also discussed.

The compound features a benzothiophene core with a fluorophenyl substituent, which enhances its interaction with biological targets. The presence of the fluorine atom is believed to increase the compound’s lipophilicity and binding affinity to enzymes or receptors, potentially modulating various biochemical pathways .

Antimicrobial Activity

Research has indicated that benzothiophene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for related compounds has been reported as low as 16 µM, demonstrating their potential as effective antibacterial agents .

Anticancer Properties

The anticancer activity of benzothiophene derivatives has been extensively studied. For example, certain derivatives have shown remarkable cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancers. In vitro studies reported GI50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range for some derivatives . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interaction with specific molecular targets.

Anti-inflammatory Effects

Anti-inflammatory properties have also been documented for benzothiophene derivatives. In vivo studies using carrageenan-induced paw edema models demonstrated significant reduction in inflammation at doses comparable to standard anti-inflammatory drugs like indomethacin . The anti-inflammatory activity is attributed to the modulation of pro-inflammatory cytokines such as TNF-α and IL-6.

Data Table: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | MIC = 16 µM against S. aureus | |

| Anticancer | GI50 values in low µM range | |

| Anti-inflammatory | Reduction in edema comparable to indomethacin |

Case Studies

- Antimicrobial Study : A study evaluated the antibacterial efficacy of various benzothiophene derivatives against S. aureus. The results indicated that compounds with fluorinated phenyl groups exhibited enhanced activity compared to their non-fluorinated counterparts .

- Anticancer Research : In a comprehensive screening of benzothiophene derivatives against a panel of cancer cell lines, several compounds demonstrated significant cytotoxicity. Notably, one derivative achieved a GI50 value of 0.4 µM against MCF-7 breast cancer cells, suggesting strong anticancer potential .

- Inflammatory Response Model : In an experimental model of inflammation induced by carrageenan, a related compound showed an inhibition rate of 58.46%, outperforming indomethacin at 47.73%. This suggests that modifications in the thiophene structure can enhance anti-inflammatory efficacy .

Propiedades

IUPAC Name |

2-(2-fluorophenyl)-1-benzothiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FS/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGSVDUQRNAKFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.